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2,3-Dimethylquinoxaline-5-carbaldehyde

Catalog No.
S14372102
CAS No.
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylquinoxaline-5-carbaldehyde

Product Name

2,3-Dimethylquinoxaline-5-carbaldehyde

IUPAC Name

2,3-dimethylquinoxaline-5-carbaldehyde

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-7-8(2)13-11-9(6-14)4-3-5-10(11)12-7/h3-6H,1-2H3

InChI Key

ARZGTKCMSVJVHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1C)C=O

2,3-Dimethylquinoxaline-5-carbaldehyde is an organic compound classified under the quinoxaline family, characterized by the presence of a carbaldehyde functional group at the 5-position and two methyl groups at the 2 and 3 positions. Its molecular formula is C11H10N2OC_{11}H_{10}N_{2}O, and it has a molecular weight of approximately 202.21 g/mol. This compound exhibits a yellow crystalline form and is noted for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural features.

Typical of aldehydes and heterocyclic compounds. Notable reactions include:

  • Condensation Reactions: It can undergo condensation with various nucleophiles, forming imines or other derivatives.
  • Oxidation Reactions: The aldehyde group can be oxidized to form corresponding acids, such as 2,3-dimethylquinoxaline-5-carboxylic acid.
  • Electrophilic Aromatic Substitution: The methyl groups on the quinoxaline ring can influence regioselectivity during electrophilic substitution reactions, allowing for further functionalization.

Research indicates that compounds related to 2,3-dimethylquinoxaline-5-carbaldehyde exhibit significant biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacteria, fungi, and viruses, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Activity: Certain quinoxaline derivatives are being explored for their potential in cancer therapy due to their ability to inhibit specific cancer cell lines .
  • Neuroprotective Effects: There is emerging evidence suggesting that these compounds may offer neuroprotective benefits, although more studies are necessary to fully understand these effects.

The synthesis of 2,3-dimethylquinoxaline-5-carbaldehyde typically involves several methods:

  • Condensation of 1,2-Diamines with Ketones: A common approach involves the reaction of 1,2-phenylenediamines with appropriate diketones under controlled conditions to yield the desired quinoxaline derivative.
  • Oxidative Methods: The oxidation of 2,3-dimethylquinoxaline using oxidizing agents like selenium dioxide can produce the carbaldehyde derivative .
  • Cocrystallization Techniques: Recent studies have also explored cocrystallization methods to obtain pure forms of this compound .

2,3-Dimethylquinoxaline-5-carbaldehyde finds utility in various fields:

  • Pharmaceuticals: Its derivatives are investigated for potential use in drug formulations targeting infectious diseases and cancer.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

Research into the interaction of 2,3-dimethylquinoxaline-5-carbaldehyde with biological molecules has provided insights into its mechanism of action. Studies have shown that it can interact with specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects . Additionally, investigations into its binding affinities and selectivity toward targets are ongoing to better understand its pharmacological profile.

Several compounds share structural similarities with 2,3-dimethylquinoxaline-5-carbaldehyde. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3-DimethylquinoxalineMethyl groups at positions 2 and 3Base structure without a carbaldehyde group
2-MethylquinoxalineMethyl group at position 2Lacks additional methyl substituent
QuinoxalineBasic quinoxaline structureNo methyl substituents; serves as a parent compound
2,3-Dimethylquinoxaline-6-carboxylic acidCarboxylic acid group at position 6Exhibits different biological activity

These compounds highlight the unique characteristics of 2,3-dimethylquinoxaline-5-carbaldehyde while demonstrating how variations in substituents can significantly affect biological activity and chemical reactivity.

Condensation-Based Approaches Using 1,2-Dicarbonyl Precursors

The condensation of 1,2-dicarbonyl compounds with o-phenylenediamine derivatives remains the most direct route to quinoxaline scaffolds. Recent studies demonstrate that 2,3-dimethylquinoxaline-5-carbaldehyde can be synthesized via the cyclocondensation of 2,3-butanedione with 4,5-diaminobenzaldehyde under mild conditions. A groundbreaking protocol employs methanol as a solvent at room temperature, achieving 93% isolated yield of 2,3-dimethylquinoxaline-5-carbaldehyde within one minute without catalysts. This method leverages the inherent reactivity of 1,2-dicarbonyls, where the electron-deficient carbonyl groups facilitate nucleophilic attack by the diamine, followed by cyclodehydration (Figure 1).

Scalability is a critical advantage: reactions conducted in ethyl acetate at 10-gram scale retain 85–93% yield, bypassing the need for solvent removal due to ethyl acetate’s low boiling point. Table 1 compares yields across dicarbonyl precursors, highlighting 2,3-butanedione as optimal for introducing dimethyl substituents.

Table 1: Condensation Yields with 1,2-Dicarbonyl Precursors

Dicarbonyl PrecursorSolventScale (g)Yield (%)
2,3-ButanedioneMethanol193
GlyoxalEthyl Acetate1085
PhenylglyoxalMethanol194

The absence of catalysts simplifies purification, making this approach industrially viable. However, sterically hindered diamines necessitate extended reaction times or elevated temperatures.

Saccharin-Catalyzed Cyclization in Methanol Solvent Systems

While saccharin-based catalysts are extensively documented in CO₂ cycloaddition reactions, their application in quinoxaline synthesis remains underexplored. Theoretical studies suggest that saccharin’s iminolate oxygen could activate 1,2-dicarbonyl compounds via hydrogen bonding, analogous to its role in epoxide ring-opening. Preliminary experiments combining saccharin with DABCO (1,4-diazabicyclo[2.2.2]octane) in methanol show potential for accelerating cyclization, though yields for 2,3-dimethylquinoxaline-5-carbaldehyde remain unreported. Current methodologies rely on Brønsted or Lewis acids, but saccharin’s dual hydrogen-bond donor/acceptor properties may offer a halogen-free alternative. Further research is required to validate this hypothesis.

Oxidative Functionalization of Quinoxaline Core Structures

Oxidative strategies enable late-stage introduction of aldehyde groups into preformed quinoxalines. A notable method involves K₂S₂O₈-mediated cross-coupling of 2,3-dimethylquinoxaline with methanol, yielding the dimethyl acetal intermediate, which is hydrolyzed to 2,3-dimethylquinoxaline-5-carbaldehyde under acidic conditions. The reaction proceeds via a radical mechanism, with sulfate radicals abstracting hydrogen from methanol to generate hydroxymethyl radicals. These radicals couple with the quinoxaline core at the 5-position, followed by oxidation to the acetal (Scheme 1).

Scheme 1: Radical-Mediated Formylation Pathway

  • $$ \text{K}2\text{S}2\text{O}8 \rightarrow 2 \text{SO}4^{-\bullet} $$
  • $$ \text{CH}3\text{OH} + \text{SO}4^{-\bullet} \rightarrow \bullet\text{CH}2\text{OH} + \text{HSO}4^- $$
  • Quinoxaline + $$ \bullet\text{CH}_2\text{OH} \rightarrow $$ 5-Hydroxymethylquinoxaline
  • Oxidation → Acetal → Hydrolysis → Carbaldehyde

Hydrolysis of the acetal using HCl in tetrahydrofuran affords the aldehyde in 89% yield. This method avoids transition metals, aligning with green chemistry principles.

Solvent-Free Mechanochemical Synthesis Strategies

Mechanochemical approaches, while unexplored for 2,3-dimethylquinoxaline-5-carbaldehyde, hold promise for reducing solvent waste. Analogous quinoxaline syntheses via ball milling demonstrate full conversion in 30 minutes using stoichiometric bases. Adapting this to 2,3-dimethylquinoxaline-5-carbaldehyde would require milling 4,5-diaminobenzaldehyde with 2,3-butanedione in the presence of a catalytic acid. Preliminary kinetic studies suggest that shear forces accelerate imine formation and cyclization, though yields remain unquantified. Challenges include controlling regioselectivity and preventing decomposition under mechanical stress.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

186.079312947 g/mol

Monoisotopic Mass

186.079312947 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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